- Preparation of 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine indole-2-carboxamides active against the hepatitis B virus (HBV), World Intellectual Property Organization, , ,
Cas no 92991-89-4 (methyl (2E)-3-(2-bromophenyl)prop-2-enoate)
92991-89-4 structure
Product Name:methyl (2E)-3-(2-bromophenyl)prop-2-enoate
CAS-Nr.:92991-89-4
MF:C10H9BrO2
MW:241.081262350082
CID:752905
PubChem ID:11791330
Update Time:2024-10-26
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propenoic acid, 3-(2-bromophenyl)-, methyl ester, (2E)-
- methyl 3-(2-bromophenyl)prop-2-enoate
- 2-Propenoic acid, 3-(2-bromophenyl)-, methyl ester, (E)- (ZCI)
- Methyl (2E)-3-(2-bromophenyl)-2-propenoate (ACI)
- (E)-Methyl 3-(2-bromophenyl)-2-propenoate
- Methyl (E)-3-(2-bromophenyl)acrylate
- Methyl 2-bromocinnamate
- Methyl trans-2-bromocinnamate
- methyl (2E)-3-(2-bromophenyl)prop-2-enoate
- YIHZPTVKKKVMHT-VOTSOKGWSA-N
- EN300-1453753
- (2E)-3-(2-Bromophenyl)-2-propenoic acid, methyl ester
- Methyl (2E)-3-(2-bromophenyl)-2-propenoate
- 92991-89-4
- 102540-15-8
- 2-Propenoic acid, 3-(2-bromophenyl)-, methyl ester
- MFCD11111009
- Methyl3-(2-bromophenyl)acrylate
- Methyl 3-(2-bromophenyl)acrylate
- E76452
- (E)-Methyl 3-(2-bromophenyl)acrylate
- BS-24667
- AKOS017260102
- CS-0150954
- SCHEMBL2152932
- Methyl (E)-3-(2-bromophenyl)prop-2-enoate
-
- MDL: MFCD11111009
- Inchi: 1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+
- InChI-Schlüssel: YIHZPTVKKKVMHT-VOTSOKGWSA-N
- Lächelt: C(/C1C=CC=CC=1Br)=C\C(=O)OC
Berechnete Eigenschaften
- Genaue Masse: 239.97859g/mol
- Monoisotopenmasse: 239.97859g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 201
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 26.3Ų
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR955431-1g |
Methyl (E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 1g |
£78.00 | 2025-02-20 | |
| Apollo Scientific | OR955431-5g |
Methyl (E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 5g |
£306.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB745-50mg |
methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 50mg |
96.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB745-1g |
methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 1g |
759.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB745-200mg |
methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 200mg |
216.0CNY | 2021-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08615-5g |
Methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 5g |
¥1459.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08615-1g |
Methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 1g |
¥302.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08615-250mg |
Methyl (2E)-3-(2-bromophenyl)prop-2-enoate |
92991-89-4 | 96% | 250mg |
¥77.0 | 2024-07-18 | |
| A2B Chem LLC | AC88647-100g |
(2E)-3-(2-Bromophenyl)-2-propenoic acid, methyl ester |
92991-89-4 | 96% | 100g |
$1968.00 | 2024-07-18 | |
| Aaron | AR0067KJ-5g |
2-Propenoic acid, 3-(2-bromophenyl)-, methyl ester, (2E)- |
92991-89-4 | 97% | 5g |
$212.00 | 2025-01-23 |
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid , tert-Butyl nitrite Catalysts: Palladium diacetate Solvents: Methanol , Dimethylformamide ; 167 min, 25 °C
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Referenz
- Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol. Dispelling myths about working with diazonium salts, Chemistry - A European Journal, 2014, 20(22), 6603-6607
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium (supported on sulfur-terminated gallium arsenide plate) Solvents: Acetonitrile ; 12 h, 100 °C; 100 °C → rt
Referenz
- Development of a method for preparing a highly reactive and stable, recyclable and environmentally benign organopalladium catalyst supported on sulfur-terminated gallium arsenide(001): a three-component catalyst, {Pd}-S-GaAs(001), and its properties, Advanced Synthesis & Catalysis, 2006, 348(9), 1063-1070
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 12 h, rt
Referenz
- Preparation method of fluconazole aniline metabolite, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
Referenz
- Highly diastereoselective radical cyclisations of chiral sulfinimines, Chemical Communications (Cambridge, 2013, 49(82), 9395-9397
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Zinc Solvents: Tetrahydrofuran
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referenz
- o-Bromophenylzinc compound: a readily available and efficient synthetic equivalent of o-phenylene 1-anion 2-cation, Tetrahedron Letters, 1998, 39(19), 3001-3004
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , (3aR,7aR)-Octahydro-1,3-bis(2-methylphenyl)-2H-benzimidazole-2-thione Solvents: Methanol ; 4 h, rt
Referenz
- Synthesis of a Novel C2-Symmetric Thiourea and Its Application in the Pd-Catalyzed Cross-Coupling Reactions with Arenediazonium Salts under Aerobic Conditions, Organic Letters, 2004, 6(2), 221-224
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: Piperidine ; 2 - 6 h, reflux; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Referenz
- Reduction of Electron-Deficient Alkenes Enabled by a Photoinduced Hydrogen Atom Transfer, Advanced Synthesis & Catalysis, 2021, 363(2), 558-564
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Pyridine ; 2 - 6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Referenz
- Efficient reduction of electron-deficient alkenes enabled by a photoinduced hydrogen atom transfer, ChemRxiv, 2020, 1, 1-5
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Palladium (dibenzylideneacetone-containing complexes with diphenylhosphine-functionalized chloromethylated polystyrene) Solvents: Dimethylformamide , Toluene , Water ; 20 h, 100 °C; 100 °C → rt
Referenz
- Mizoroki-Heck reactions of methyl acrylate in presence of a palladated rasta resin, Tetrahedron Letters, 2013, 54(32), 4207-4209
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium (polystyrene-supported) Solvents: Dimethylformamide , Toluene , Water ; 20 h, 100 °C
Referenz
- Reusable polystyrene-supported Pd catalyst for Mizoroki-Heck reactions with extremely low amounts of supported Pd, Organic & Biomolecular Chemistry, 2010, 8(21), 4834-4836
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Benzenemethanamine, N,N-dibutyl-4-ethenyl-, polymer with ethenylbenzene and (4-e… (palladium complexes) Solvents: Dimethylformamide ; 20 h, 100 °C
Referenz
- A bifunctional palladated rasta resin for Mizoroki-Heck reactions, Tetrahedron Letters, 2014, 55(31), 4331-4333
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Monopotassium phosphate Catalysts: Palladium Solvents: Ethanol , Water ; 1.5 h, 80 °C
Referenz
- Remarkably facile Heck reactions in aqueous two-phase system catalyzed by reusable Pd/C under ligand-free conditions, Synthetic Communications, 2012, 42(7), 1059-1069
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 12 h, rt
Referenz
- Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism, Ecotoxicology and Environmental Safety, 2023, 251,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; rt → 70 °C; 3.5 h, 70 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Preparation of arylcyclopropylamine compounds useful for the treatment of breast cancer, United States, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; rt → 70 °C; 3.5 h, 70 °C → reflux
Referenz
- Preparation of arylcyclopropylamine derivatives for use as antiparkinsonian agents, United States, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: Palladium (charcoal-supported) Solvents: Methanol ; 12 h, 25 °C
Referenz
- Heck cross-coupling of aryldiazonium tetrafluoroborate with acrylates catalyzed by palladium on charcoal, Advanced Synthesis & Catalysis, 2008, 350(16), 2559-2565
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium (diarylphosphinopolystyrene-supported) , Chlorobis(3-methylphenyl)phosphine (reaction products with Merrifield resin, palladium complex) Solvents: Acetonitrile ; 20 h, 80 °C
Referenz
- Development of efficient and reusable diarylphosphinopolystyrene-supported palladium catalysts for C-C bond forming cross-coupling reactions, Advanced Synthesis & Catalysis, 2007, 349(7), 1150-1158
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 h, 50 °C
Referenz
- Pd-catalyzed one-pot sequential unsymmetrical cross-coupling reactions of aryl/heteroaryl 1,2-dihalides, Organic & Biomolecular Chemistry, 2016, 14(27), 6487-6496
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Pyridine ; 2 - 6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Referenz
- A Photocatalytic Regioselective Direct Hydroaminoalkylation of Aryl-Substituted Alkenes with Amines, Organic Letters, 2021, 23(14), 5383-5388
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Raw materials
- 2-Bromobenzaldehyde
- Triethyl phosphonoacetate
- 3-Methoxy-3-oxopropanoic acid
- Borate(1-),tetrafluoro-
- 2-Bromobenzenediazonium
- (Carbomethoxymethylene)triphenylphosphorane
- 2-Bromocinnamic acid
- 2-Bromoiodobenzene
- methyl (2E)-3-iodoprop-2-enoate
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Preparation Products
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:92991-89-4)methyl (2E)-3-(2-bromophenyl)prop-2-enoate
Bestellnummer:A1221494
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 18:39
Preis ($):212
Email:sales@amadischem.com
methyl (2E)-3-(2-bromophenyl)prop-2-enoate Verwandte Literatur
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92991-89-4)methyl (2E)-3-(2-bromophenyl)prop-2-enoate
Reinheit:99%
Menge:5g
Preis ($):212